4-Bromo-1,2-epoxybutane CAS number 13287-42-8
4-Bromo-1,2-epoxybutane CAS number 13287-42-8
An In-depth Technical Guide to 4-Bromo-1,2-epoxybutane (CAS: 13287-42-8)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-Bromo-1,2-epoxybutane, a bifunctional reagent of significant interest to researchers and professionals in organic synthesis and drug development. With full editorial control, this document moves beyond a standard data sheet to offer field-proven insights, explain the causality behind experimental choices, and provide self-validating protocols grounded in authoritative sources.
Strategic Overview: The Utility of a Bifunctional Building Block
4-Bromo-1,2-epoxybutane, also known as (2-Bromoethyl)oxirane, is a colorless to light yellow liquid possessing two distinct reactive centers: a strained epoxide ring and a primary alkyl bromide.[1][2][3] This dual functionality is not a complication but rather its primary strategic advantage. It allows for orthogonal or sequential chemical transformations, enabling the construction of complex molecular architectures from a simple C4 building block.[4][5] Its principal application lies in its role as a versatile intermediate for introducing a reactive epoxyethyl or a bromoethyl moiety in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[5][6]
Physicochemical and Safety Data Summary
A clear understanding of a reagent's properties is foundational to its effective and safe use. The following tables summarize the key physicochemical and safety data for 4-Bromo-1,2-epoxybutane.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13287-42-8 | [3][6][7] |
| Molecular Formula | C₄H₇BrO | [1][6][7] |
| Molecular Weight | 151.00 g/mol | [1][3][7] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 80 °C at 50 mmHg | [1][3][7] |
| Density | 1.521 g/cm³ at 20-25 °C | [1][3][8] |
| Refractive Index | 1.476 | [1][3] |
| Flash Point | 59 °C | [1][3] |
| Vapor Pressure | 3.64 mmHg at 25 °C | [1][9] |
| Solubility | Immiscible in water; soluble in organic solvents. |[1] |
Table 2: Hazard and Safety Information
| Category | Information | Source(s) |
|---|---|---|
| Hazard Symbols | Xi (Irritant) | [1] |
| Risk Codes | R36/37/38: Irritating to eyes, respiratory system and skin. | [1][4] |
| Safety Descriptions | S23: Do not breathe vapour. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing. | [1][4] |
| Storage | Store at 2-8 °C in a dry, well-ventilated place away from heat and ignition sources. | [1][3][4] |
| Incompatible Materials | Strong oxidizing agents. |[10] |
Reactivity and Mechanistic Pathways
The synthetic utility of 4-Bromo-1,2-epoxybutane stems from the differential reactivity of its two functional groups. The choice of reactants and conditions dictates which site reacts, providing precise control over the synthetic outcome.
A. The Epoxide Ring: A Target for Nucleophiles
The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions by a wide range of nucleophiles. This reaction can proceed via two distinct, pH-dependent mechanisms.
-
Base/Neutral Conditions: Nucleophilic attack occurs at the least sterically hindered carbon (C1), following a classic SN2 trajectory. This pathway is highly regioselective and is the most common strategy employed in synthesis.
-
Acidic Conditions: The epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.
Figure 1. Regioselectivity of epoxide ring-opening under different pH conditions.
B. The Alkyl Bromide: A Classic SN2 Substrate
The primary alkyl bromide is an excellent electrophile for SN2 reactions. Nucleophiles can displace the bromide ion, forming a new carbon-nucleophile bond. This reaction is generally straightforward and high-yielding, provided that a non-nucleophilic base is used if the nucleophile is acidic.
C. Synthetic Strategy: A Bifunctional Workflow
The true power of this reagent is realized when both functional groups are utilized in a synthetic plan. A common strategy involves first using a nucleophile to open the epoxide, which unmasks a secondary alcohol. This alcohol can then be used to direct subsequent reactions, or the bromide can be displaced in a separate step.
Figure 2. A sequential reaction workflow utilizing the bifunctionality of the reagent.
Synthesis and Purification Protocols
While several synthetic routes exist, a common and reliable method involves the intramolecular cyclization of a bromohydrin precursor, which itself can be formed from 4-bromo-1-butene. This approach is an adaptation of the Williamson ether synthesis.[11]
Protocol 1: Synthesis of 4-Bromo-1,2-epoxybutane from a Bromohydrin
Causality: This protocol relies on the deprotonation of the hydroxyl group by a base to form a potent alkoxide nucleophile. This alkoxide then immediately undergoes an intramolecular SN2 reaction, displacing the adjacent bromide to form the strained, three-membered epoxide ring. The choice of a non-aqueous solvent like THF prevents competing reactions with water.
Materials:
-
1-Bromo-butane-2-ol (or similar bromohydrin precursor)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Addition of Precursor: Dissolve the bromohydrin precursor (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Reaction: Cool the NaH suspension to 0 °C in an ice bath. Add the bromohydrin solution dropwise over 30 minutes, controlling the rate to manage hydrogen gas evolution.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation.[11][12]
Protocol 2: Purification by Vacuum Distillation
Trustworthiness: This protocol is a self-validating system. Successful purification is confirmed by achieving a stable boiling point at a specific pressure and by subsequent analytical characterization (e.g., GC-MS, NMR) showing a purity of >98%.[7]
Equipment:
-
Distillation flask and receiving flask
-
Short-path distillation head with a thermometer
-
Vacuum pump with a pressure gauge
-
Heating mantle and stir bar
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Charge the distillation flask with the crude product. Begin stirring and slowly apply vacuum, observing for any bumping.
-
Heating: Once a stable vacuum is achieved (e.g., 50 mmHg), slowly heat the flask using the heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature of approximately 80 °C.[1][7] Discard any initial forerun or final high-boiling residue.
-
Storage: Transfer the purified, colorless liquid to a clean, dry amber bottle and store under an inert atmosphere at 2-8 °C.[3]
Safe Handling and Storage
Adherence to strict safety protocols is non-negotiable when working with reactive intermediates.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible. Use explosion-proof electrical and ventilation equipment due to the compound's flammability.[10]
-
Handling: Avoid direct contact with skin, eyes, and respiratory tract.[1] Do not breathe vapors.[1][4] Use spark-proof tools and ground all equipment to prevent static discharge.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Do not release into the environment.[1]
Conclusion
4-Bromo-1,2-epoxybutane is a powerful and versatile bifunctional reagent. A thorough understanding of its reactivity, combined with meticulous execution of synthesis and purification protocols, enables researchers to leverage its unique properties for the efficient construction of valuable and complex molecules. The insights and procedures detailed in this guide provide a solid foundation for the successful application of this important chemical building block in research and development.
References
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4-Bromo-1,2-epoxy-butane - ChemBK. (2024-04-09). [Link]
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4-Bromo-1,2-epoxy-butane;(2-Bromoethyl)oxirane - Jinma Pharma(Wuhan) Co., Ltd. (n.d.). [Link]
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1,2-epoxy-4-bromobutane - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]
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(2-Bromoethyl)oxirane - Angene Chemical. (n.d.). [Link]
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Product information, 4-Bromo-1,2-epoxy-butane - P&S Chemicals. (n.d.). [Link]
- Novel method for separating and purifying 1,2-epoxybutane - Google P
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METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (n.d.). [Link]
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